molecular formula C19H13ClO B13673143 4-[4-(4-chlorophenyl)phenyl]benzaldehyde

4-[4-(4-chlorophenyl)phenyl]benzaldehyde

Cat. No.: B13673143
M. Wt: 292.8 g/mol
InChI Key: HLDHFYQKIVOOBV-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)phenyl]benzaldehyde is a halogenated aromatic aldehyde characterized by a biphenyl core substituted with a 4-chlorophenyl group at the para position and a formyl (-CHO) group.

  • Molecular formula: Likely C₁₉H₁₃ClO, based on substitution patterns of similar biphenyl aldehydes .
  • Key features: The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing stability and influencing reactivity in cross-coupling or condensation reactions .
  • Applications: Such compounds are intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing anti-inflammatory or antimicrobial agents .

Properties

Molecular Formula

C19H13ClO

Molecular Weight

292.8 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)phenyl]benzaldehyde

InChI

InChI=1S/C19H13ClO/c20-19-11-9-18(10-12-19)17-7-5-16(6-8-17)15-3-1-14(13-21)2-4-15/h1-13H

InChI Key

HLDHFYQKIVOOBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)phenyl]benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with biphenyl under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-chlorobenzaldehyde reacts with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorophenyl)phenyl]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(4-chlorophenyl)phenyl]benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s aromatic rings may also participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents Key Properties References
4-[4-(4-Chlorophenyl)phenyl]benzaldehyde C₁₉H₁₃ClO 4-chlorophenyl, formyl High lipophilicity (Cl substituent); likely low water solubility
4-Benzyloxybenzaldehyde C₁₄H₁₂O₂ Benzyloxy (-OCH₂C₆H₅), formyl Enhanced solubility in organic solvents due to benzyloxy group
4-(Dimethylamino)benzaldehyde C₉H₁₁NO Dimethylamino (-N(CH₃)₂), formyl Electron-donating group increases reactivity in condensation reactions
4-(3-Chloro-2-fluorophenyl)benzaldehyde C₁₃H₈ClFO 3-chloro-2-fluorophenyl, formyl Dual halogen substitution enhances steric hindrance and thermal stability
4-Hydroxybenzaldehyde C₇H₆O₂ Hydroxyl (-OH), formyl High polarity; forms hydrogen bonds; used in antioxidant synthesis

Key Observations :

  • Electron effects: The 4-chlorophenyl group in the target compound reduces electron density at the aldehyde group compared to dimethylamino-substituted analogs, slowing nucleophilic additions but improving oxidative stability .
  • Solubility : Lipophilic substituents (e.g., chloro, benzyloxy) reduce aqueous solubility, limiting biological uptake but improving compatibility with hydrophobic matrices in materials science .

Key Observations :

  • The target compound’s synthesis likely parallels methods for biphenyl aldehydes, requiring palladium-catalyzed cross-coupling .

Key Observations :

  • The 4-chlorophenyl group may enhance binding to hydrophobic enzyme pockets, improving efficacy in drug design .

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